molecular formula C14H24INO4 B13052522 Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

Cat. No.: B13052522
M. Wt: 397.25 g/mol
InChI Key: GXDDETCOIZTESK-RISCZKNCSA-N
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Description

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[46]Undecane-10-Carboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its chiral centers, making it a racemic mixture of enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the iodomethyl group via halogenation. The tert-butyl ester group is often introduced in the final steps to protect the carboxylate functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The resolution of the racemic mixture into its individual enantiomers can be achieved through chiral chromatography or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

    Cyclization and Ring-Opening: The spirocyclic structure can be modified through cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom, while oxidation can produce oxo derivatives with altered electronic properties.

Scientific Research Applications

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s chiral nature makes it useful for studying enantioselective biological processes and interactions with biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The presence of chiral centers can lead to different interactions for each enantiomer, resulting in varied biological activities.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar frameworks but different substituents.

    Iodomethyl Derivatives: Compounds with iodomethyl groups attached to different core structures.

    Chiral Carboxylates: Molecules with chiral centers and carboxylate functionalities.

Uniqueness

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is unique due to its combination of a spirocyclic core, iodomethyl group, and chiral centers. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H24INO4

Molecular Weight

397.25 g/mol

IUPAC Name

tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate

InChI

InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m1/s1

InChI Key

GXDDETCOIZTESK-RISCZKNCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@@H](O2)CI

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI

Origin of Product

United States

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